Delorazepam-D4 0.1 mg/ml in Methanol
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Overview
Description
Delorazepam-D4 0.1 mg/ml in Methanol is a stable isotope-labeled compound used primarily in forensic and toxicological studies. It is a derivative of delorazepam, a benzodiazepine known for its anxiolytic, muscle relaxant, hypnotic, and anticonvulsant properties. The compound is dissolved in methanol, making it suitable for various analytical applications, including calibration and control in the measurement of drugs and metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Delorazepam-D4 involves the incorporation of deuterium atoms into the delorazepam molecule. This process typically includes the following steps:
Cyclization: Formation of the benzodiazepine ring structure.
Purification: Isolation and purification of the final product to ensure high purity and stability.
Industrial Production Methods
Industrial production of Delorazepam-D4 follows stringent quality assurance standards, such as ISO Guide 34. The process involves large-scale synthesis, followed by rigorous testing and validation to ensure the compound meets the required specifications for use as a reference material .
Chemical Reactions Analysis
Types of Reactions
Delorazepam-D4 can undergo various chemical reactions, including:
Oxidation: Conversion to oxides using oxidizing agents.
Reduction: Reduction to simpler compounds using reducing agents.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler benzodiazepine derivatives .
Scientific Research Applications
Delorazepam-D4 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of delorazepam and its metabolites.
Biology: Employed in studies involving the metabolism and pharmacokinetics of benzodiazepines.
Medicine: Utilized in clinical toxicology to monitor drug levels in biological samples.
Industry: Applied in the development and validation of analytical methods for drug testing.
Mechanism of Action
Delorazepam-D4 exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to anxiolytic, muscle relaxant, hypnotic, and anticonvulsant effects. The molecular targets include the GABA-A receptor, and the pathways involved are primarily related to the modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Diazepam-D4: Another stable isotope-labeled benzodiazepine used for similar analytical purposes.
Lorazepam-D4: A deuterated form of lorazepam, used in toxicological studies.
Temazepam-D4: Used in the quantification of temazepam in biological samples.
Uniqueness
Delorazepam-D4 is unique due to its specific deuterium labeling, which provides distinct advantages in mass spectrometry analysis. This labeling allows for precise quantification and differentiation from non-labeled compounds, making it an invaluable tool in forensic and clinical toxicology .
Properties
Molecular Formula |
C15H10Cl2N2O |
---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
7-chloro-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10Cl2N2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)/i1D,2D,3D,4D |
InChI Key |
CHIFCDOIPRCHCF-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Cl)Cl)[2H])[2H] |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.